molecular formula C11H19NS B13271123 (3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine

(3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine

Cat. No.: B13271123
M. Wt: 197.34 g/mol
InChI Key: JHAZISJORYLINQ-UHFFFAOYSA-N
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Description

(3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine is an organic compound with the molecular formula C11H19NS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amine group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine can be achieved through several steps. One common method involves the reaction of thiophene with N,N-Dimethylformamide (DMF) to obtain 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. Subsequent reaction with hydroxylamine hydrochloride yields 2-thiopheneacetaldehyde oxime, which is finally reduced to produce 2-thiopheneethylamine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of microwave-induced condensation and other advanced techniques can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    2-Thiopheneethylamine: A simpler analog with similar chemical properties but lacking the methylbutan-2-yl group.

    Thiophene-2-carbaldehyde: An intermediate in the synthesis of (3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine with distinct reactivity.

Uniqueness

This compound is unique due to the presence of both the thiophene ring and the methylbutan-2-yl group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

3-methyl-N-(2-thiophen-2-ylethyl)butan-2-amine

InChI

InChI=1S/C11H19NS/c1-9(2)10(3)12-7-6-11-5-4-8-13-11/h4-5,8-10,12H,6-7H2,1-3H3

InChI Key

JHAZISJORYLINQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCCC1=CC=CS1

Origin of Product

United States

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